molecular formula C5H8ClN3O2 B14884725 H-L-Photo-Proline hydrochloride CAS No. 2421187-90-6

H-L-Photo-Proline hydrochloride

Cat. No.: B14884725
CAS No.: 2421187-90-6
M. Wt: 177.59 g/mol
InChI Key: SNHBXFQBFAEQKI-DFWYDOINSA-N
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Description

H-L-Photo-Proline hydrochloride, also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing proline amino acid. This compound is a multifunctional probe building block used in various scientific research applications. It is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-L-Photo-Proline hydrochloride is synthesized through a series of chemical reactions involving diazirine and proline. The synthetic route typically involves the incorporation of the diazirine group into the proline structure, followed by the formation of the hydrochloride salt. The reaction conditions often include solution phase peptide synthesis, with the compound being stored at low temperatures (−20°C) to maintain its stability .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the diazirine group being introduced at a specific stage. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of H-L-Photo-Proline hydrochloride involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms .

Comparison with Similar Compounds

Properties

CAS No.

2421187-90-6

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c9-4(10)3-1-5(2-6-3)7-8-5;/h3,6H,1-2H2,(H,9,10);1H/t3-;/m0./s1

InChI Key

SNHBXFQBFAEQKI-DFWYDOINSA-N

Isomeric SMILES

C1[C@H](NCC12N=N2)C(=O)O.Cl

Canonical SMILES

C1C(NCC12N=N2)C(=O)O.Cl

Origin of Product

United States

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